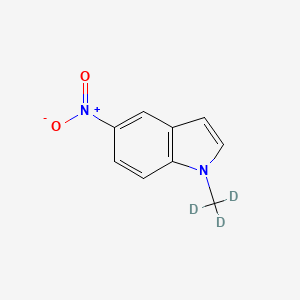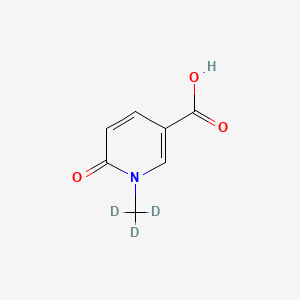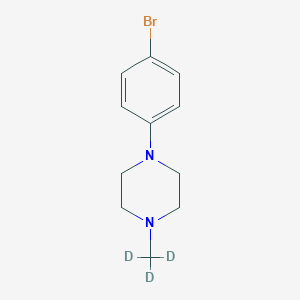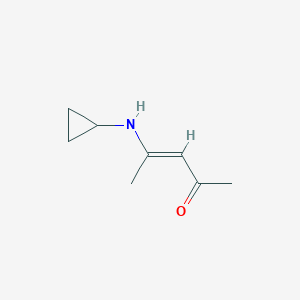
3-Penten-2-one, 4-(cyclopropylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Penten-2-one, 4-(cyclopropylamino)- is an organic compound characterized by the presence of a cyclopropylamino group attached to a pent-3-en-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Penten-2-one, 4-(cyclopropylamino)- typically involves the following steps:
Formation of the enone backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the cyclopropylamino group: This step may involve the reaction of the enone with cyclopropylamine under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Penten-2-one, 4-(cyclopropylamino)- can undergo various types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form saturated amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield saturated amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Penten-2-one, 4-(cyclopropylamino)- would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(cyclopropylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
(E)-4-(cyclopropylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
(E)-4-(cyclopropylamino)pent-3-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
3-Penten-2-one, 4-(cyclopropylamino)- is unique due to its specific combination of the cyclopropylamino group and the pent-3-en-2-one backbone, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(E)-4-(cyclopropylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHKZAVVFCBKTQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
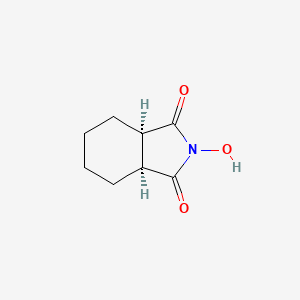
![Ethyl 2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylate](/img/structure/B8116708.png)
![4-[2-[1-(4-Methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B8116716.png)
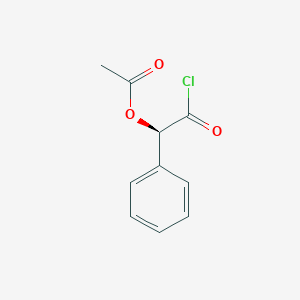
![Potassium {5-[(tert-butoxy)carbonyl]-5-azaspiro[2.3]hexan-1-yl}trifluoroboranuide](/img/structure/B8116727.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8116728.png)
![2-{6-[(2,4-Dimethoxyphenyl)methyl]-7-oxo-6-azabicyclo[3.2.1]oct-2-en-2-yl}-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B8116732.png)
![Tert-butyl 1-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B8116735.png)
![rac-potassium [(1S,6R,7R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-7-yl]trifluoroboranuide](/img/structure/B8116745.png)
![rac-tert-butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8116758.png)

